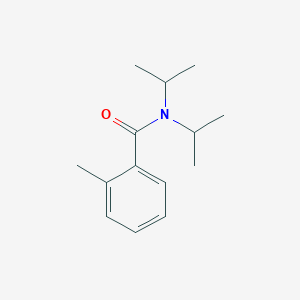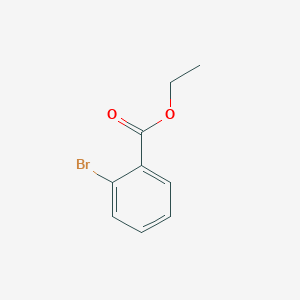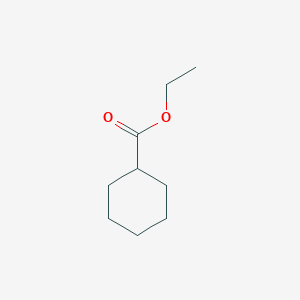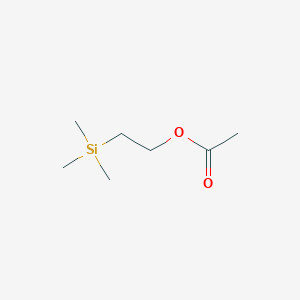
N-Dodecan-D26
Übersicht
Beschreibung
Its molecular formula is C12D26, and it has a molecular weight of 196.50 g/mol . This compound is characterized by the replacement of all hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic substitution makes Dodecane-d26 particularly useful in various scientific research applications, especially in fields requiring precise isotopic labeling.
Wissenschaftliche Forschungsanwendungen
Dodecane-d26 is widely used in scientific research due to its unique properties:
Biology: Employed in studies involving lipid membranes and protein-lipid interactions.
Medicine: Utilized in metabolic studies and drug development to trace the distribution and breakdown of compounds.
Wirkmechanismus
Target of Action
N-Dodecane-D26 is a deuterated form of Dodecane . Dodecane is a major component in some jet fuels and kerosene, and also is used as a diluent for tributyl phosphate in reprocessing plants . .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
The deuteration of molecules can potentially affect their pharmacokinetic profiles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Dodecane-D26. For instance, storage conditions can affect the stability of the compound . .
Biochemische Analyse
Biochemical Properties
It is known that deuterium-labeled compounds like N-Dodecane-D26 can affect the pharmacokinetic and metabolic profiles of drugs
Cellular Effects
It is known that deuterium-labeled compounds can influence cell function
Molecular Mechanism
It is known that deuterium-labeled compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that deuterium-labeled compounds can have long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that deuterium-labeled compounds can have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that deuterium-labeled compounds can interact with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that deuterium-labeled compounds can interact with transporters or binding proteins and can have effects on its localization or accumulation .
Subcellular Localization
It is known that deuterium-labeled compounds can be directed to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane-d26 typically involves the deuteration of dodecane. This process can be achieved through catalytic exchange reactions where dodecane is exposed to deuterium gas (D2) in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of Dodecane-d26 follows similar principles but on a larger scale. The process involves the continuous flow of dodecane and deuterium gas over a catalyst bed at elevated temperatures and pressures. The product is then purified through distillation to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecane-d26 undergoes similar chemical reactions as its non-deuterated counterpart, dodecane. These reactions include:
Combustion: Complete combustion of Dodecane-d26 produces carbon dioxide and deuterium oxide (heavy water).
Oxidation: Oxidation reactions can convert Dodecane-d26 into various oxygenated products.
Substitution: Halogenation reactions can replace deuterium atoms with halogens such as chlorine or bromine.
Common Reagents and Conditions
Combustion: Requires oxygen (O2) and an ignition source.
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenation reactions often use halogens (Cl2, Br2) and may require a catalyst or UV light.
Major Products
Combustion: Carbon dioxide (CO2) and deuterium oxide (D2O).
Oxidation: Various alcohols, ketones, and carboxylic acids.
Substitution: Halogenated dodecanes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Decane-D22: Another deuterated alkane with a shorter carbon chain.
N-Undecane-D24: Similar to Dodecane-d26 but with one fewer carbon atom.
N-Tetradecane-D30: A longer-chain deuterated alkane.
Uniqueness
Dodecane-d26 is unique due to its specific chain length and complete deuteration, making it particularly useful in applications requiring precise isotopic labeling. Its properties make it an ideal standard in NMR spectroscopy and other analytical techniques .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosadeuteriododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-DWXHPOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583947 | |
| Record name | (~2~H_26_)Dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16416-30-1 | |
| Record name | Dodecane-d26 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_26_)Dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)







![6,6-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol](/img/structure/B105103.png)



